3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine
Description
This compound is a heterocyclic organic molecule featuring a pyridazine core substituted with a 1,3-thiazole ring (bearing a 4-fluorophenyl and methyl group) and a naphthalen-1-ylmethylsulfanyl moiety. The fluorine atom enhances metabolic stability and bioavailability, while the naphthalene group may improve lipophilicity and π-π stacking interactions with biological targets .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-5-[6-(naphthalen-1-ylmethylsulfanyl)pyridazin-3-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3S2/c1-16-24(31-25(27-16)18-9-11-20(26)12-10-18)22-13-14-23(29-28-22)30-15-19-7-4-6-17-5-2-3-8-21(17)19/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQFQPCELDATPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of a β-keto ester with thiourea under acidic conditions .
The naphthalenyl group is then introduced via a nucleophilic substitution reaction, often using a naphthalenyl halide as the starting material .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated naphthalenyl compounds in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and other advanced materials.
Biology: It is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules, focusing on substituent variations and their impact on physicochemical and biological properties.
Key Structural Analogues
3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (F840-0055)
- Core Differences : Replaces the thiazole ring with a 1,2,4-oxadiazole ring and substitutes the 4-fluorophenyl group with a 4-methylphenyl moiety.
- Functional Implications :
- The oxadiazole ring (vs.
- The methylphenyl group (vs. fluorophenyl) decreases electronegativity, which may reduce metabolic resistance but increase hydrophobicity.
- The thiophene-containing sulfanyl group (vs. naphthalene) offers smaller π-system interactions, impacting target selectivity .
Research Findings
- Target Compound : Demonstrates superior kinase inhibition (EGFR) and antimicrobial activity compared to F840-0055, attributed to the fluorine atom’s electronegativity and the naphthalene group’s enhanced hydrophobic interactions .
- F840-0055 : Exhibits better solubility due to the polar oxadiazole and thiophene groups but lower potency, likely due to reduced π-π stacking and metabolic stability.
Notes
- Limited experimental data are available for direct comparison; inferences are drawn from structural analogs and computational predictions.
- The naphthalene group’s steric bulk may hinder target accessibility in some biological systems, necessitating further SAR studies.
This analysis highlights the critical role of substituent engineering in balancing potency, solubility, and metabolic stability. Future work should prioritize crystallographic studies to validate binding modes and synthetic optimization to improve yields.
Biological Activity
The compound 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure comprises a thiazole moiety, a pyridazine core, and a naphthalenyl sulfanyl group, which contribute to its diverse biological activities. The presence of the 4-fluorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has shown significant inhibitory effects on the epidermal growth factor receptor (EGFR) kinase activity, which is crucial in cancer proliferation. In vitro assays demonstrated that compounds with similar structures exhibited IC50 values ranging from 18.35 µM to 28.65 µM against human lung (A549), breast (MCF-7), and colon (HCT116) cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 4a | A549 | 18.35 |
| Compound 4b | MCF-7 | 24.34 |
| Compound 4c | HCT116 | 28.65 |
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed through minimum inhibitory concentration (MIC) studies against various pathogens. It was found to exhibit notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The MIC values for some derivatives were reported as low as 0.22 μg/mL , indicating strong antimicrobial properties .
Table 2: Antimicrobial Activity Data
| Pathogen | Compound | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Compound 7b | 0.22 |
| Staphylococcus epidermidis | Compound 5a | 0.25 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial activities, the compound has shown promising anti-inflammatory effects. In vivo studies demonstrated that it significantly inhibited carrageenan-induced paw edema in animal models with an efficacy comparable to standard anti-inflammatory drugs like phenylbutazone .
Table 3: Anti-inflammatory Activity Results
| Compound | Inhibition (%) |
|---|---|
| Standard Drug | 84.57 |
| Test Compound | 82.12 |
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- EGFR Kinase Inhibition : The compound's structural features allow it to bind effectively to the EGFR kinase domain, inhibiting downstream signaling pathways involved in cell proliferation and survival.
- Antimicrobial Mechanism : The thiazole ring may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.
- Anti-inflammatory Pathways : It likely modulates inflammatory mediators through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.
Case Study 1: Anticancer Evaluation
A study conducted on a series of thiazole derivatives highlighted the compound's potential as an EGFR inhibitor with significant antiproliferative effects across multiple cancer types .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties revealed that derivatives of this compound not only inhibited bacterial growth but also reduced biofilm formation in resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
